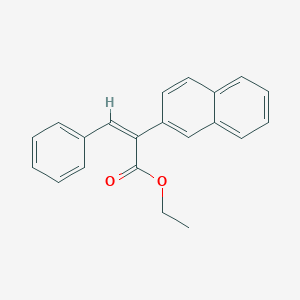

Ethyl2-(2-naphthyl)-3-phenylacrylate

Description

Ethyl2-(2-naphthyl)-3-phenylacrylate (IUPAC: ethyl (Z)-3-(2-naphthyl)-3-phenylacrylate) is an α,β-unsaturated ester featuring a 2-naphthyl group and a phenyl substituent on the acrylate backbone. Its molecular formula is C21H18O2, with a molecular weight of 302.37 g/mol. The compound is synthesized via high-yield routes (up to 94% yield) involving condensation reactions between substituted acetates and aromatic aldehydes, as demonstrated in recent literature .

The Z-configuration of the double bond is critical for its stereoelectronic properties, influencing binding interactions in biological systems.

Properties

Molecular Formula |

C21H18O2 |

|---|---|

Molecular Weight |

302.4g/mol |

IUPAC Name |

ethyl (Z)-2-naphthalen-2-yl-3-phenylprop-2-enoate |

InChI |

InChI=1S/C21H18O2/c1-2-23-21(22)20(14-16-8-4-3-5-9-16)19-13-12-17-10-6-7-11-18(17)15-19/h3-15H,2H2,1H3/b20-14- |

InChI Key |

HSGRMILWHMOJOZ-ZHZULCJRSA-N |

SMILES |

CCOC(=O)C(=CC1=CC=CC=C1)C2=CC3=CC=CC=C3C=C2 |

Isomeric SMILES |

CCOC(=O)/C(=C\C1=CC=CC=C1)/C2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=CC=C1)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Aromatic Bulk : The 2-naphthyl group in Ethyl2-(2-naphthyl)-3-phenylacrylate enhances hydrophobic interactions with receptor pockets (e.g., 5-HT7R’s ECL2/TM domains), outperforming phenyl-substituted analogs like Ethyl (2Z)-3-phenylacrylate .

- Stereochemistry : The Z-configuration in acrylates is critical for maintaining planar geometry, enabling π-π stacking with residues like Phe6.52 in 5-HT7R. E-isomers (e.g., nitro-substituted derivatives) often show reduced activity due to distorted binding .

- Synthetic Efficiency : High yields (94%) for the target compound contrast with lower yields (30%) for nitro-substituted analogs, reflecting challenges in steric control during synthesis .

5-HT7 Receptor Affinity and Selectivity

- This compound : Exhibits high 5-HT7R affinity (Ki < 10 nM), comparable to first-generation leads. The 2-naphthyl group fits into hydrophobic pockets formed by TM2,3,7 helices, stabilizing binding via CH-π/π-π interactions .

- Phenyl Analogs : Ethyl (2Z)-3-phenylacrylate shows a 189-fold decrease in 5-HT7R affinity due to weaker hydrophobic stabilization .

- Selectivity : While the 2-naphthyl group retains selectivity over D2R and 5-HT1AR, it is slightly less selective than earlier leads with fluorophenyl groups, likely due to broader hydrophobic interactions .

Metabolic Stability

- Naphthyl derivatives demonstrate moderate metabolic stability , outperforming fluorophenyl analogs in microsomal assays. However, unfused aromatic systems (e.g., this compound) balance stability and receptor engagement better than bulkier fused systems .

Electronic and Steric Effects

- Steric Hindrance : The 2-naphthyl group’s planar structure minimizes steric clashes in receptor pockets, whereas ortho-substituted nitro groups (e.g., in Ethyl (E)-2-(2-nitrophenyl)-3-phenylacrylate) disrupt binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.